molecular formula C12H19B B14530897 Diethyl(1-phenylethyl)borane CAS No. 62497-97-6

Diethyl(1-phenylethyl)borane

Cat. No.: B14530897
CAS No.: 62497-97-6
M. Wt: 174.09 g/mol
InChI Key: RCHHJOQWNRMMLP-UHFFFAOYSA-N
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Description

Diethyl(1-phenylethyl)borane is an organoboron compound that has garnered interest due to its unique chemical properties and applications in organic synthesis. Organoboron compounds, in general, are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is no exception and has been utilized in several synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl(1-phenylethyl)borane can be synthesized through the hydroboration of styrene with diethylborane. The reaction typically involves the addition of diethylborane to the double bond of styrene, resulting in the formation of the desired organoboron compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the borane reagent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes the use of larger reactors and more efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: Diethyl(1-phenylethyl)borane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

    Reduction: It can act as a reducing agent in various organic transformations.

    Substitution: The boron atom can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: this compound itself can be used as a reducing agent.

    Substitution: Electrophiles such as halogens or other reactive species can be used to substitute the boron atom.

Major Products:

    Oxidation: Boronic acids or boronate esters.

    Reduction: Reduced organic compounds.

    Substitution: Various substituted organoboron compounds.

Scientific Research Applications

Diethyl(1-phenylethyl)borane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl(1-phenylethyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, such as hydroboration, where it adds to alkenes to form organoboron compounds. The boron atom in this compound is electrophilic, making it reactive towards nucleophiles and enabling it to form stable bonds with carbon atoms .

Comparison with Similar Compounds

Uniqueness: Diethyl(1-phenylethyl)borane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbon-boron bonds makes it particularly valuable in organic synthesis and industrial applications.

Properties

CAS No.

62497-97-6

Molecular Formula

C12H19B

Molecular Weight

174.09 g/mol

IUPAC Name

diethyl(1-phenylethyl)borane

InChI

InChI=1S/C12H19B/c1-4-13(5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

RCHHJOQWNRMMLP-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)C(C)C1=CC=CC=C1

Origin of Product

United States

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